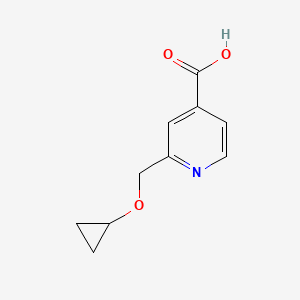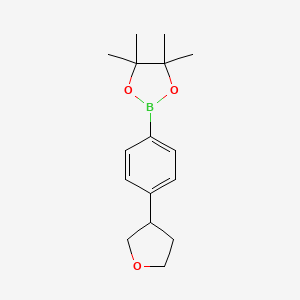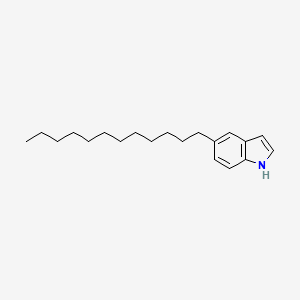
5-Dodecyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in various fields. Indole itself is an aromatic compound consisting of a benzene ring fused to a pyrrole ring. The addition of a dodecyl group at the 5-position of the indole ring enhances its hydrophobic properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyl-1H-indole typically involves the alkylation of indole at the 5-position. One common method is the Friedel-Crafts alkylation, where indole reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Dodecyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Dodecyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Dodecyl-1H-indole involves its interaction with various molecular targets in the body. The indole ring can bind to multiple receptors, including serotonin and melatonin receptors, influencing various physiological processes. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and cell membranes, potentially altering their function.
Comparison with Similar Compounds
5-Methyl-1H-indole: Similar structure but with a methyl group instead of a dodecyl group.
5-Phenyl-1H-indole: Contains a phenyl group at the 5-position.
5-Bromo-1H-indole: Substituted with a bromine atom at the 5-position.
Uniqueness: 5-Dodecyl-1H-indole stands out due to its long hydrophobic dodecyl chain, which imparts unique properties such as enhanced solubility in non-polar solvents and increased interaction with hydrophobic biological targets. This makes it particularly useful in applications where such properties are desired.
Properties
Molecular Formula |
C20H31N |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
5-dodecyl-1H-indole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-20-19(17-18)15-16-21-20/h13-17,21H,2-12H2,1H3 |
InChI Key |
JIZBDRAERDXOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


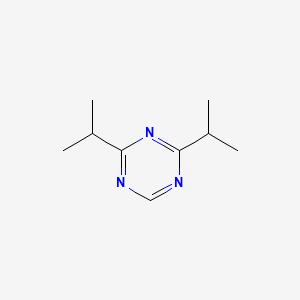
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
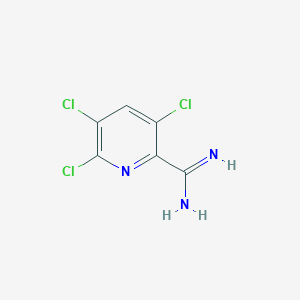
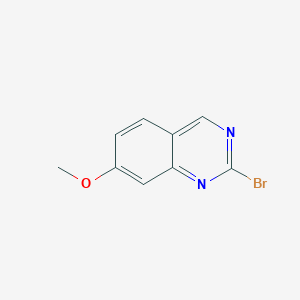
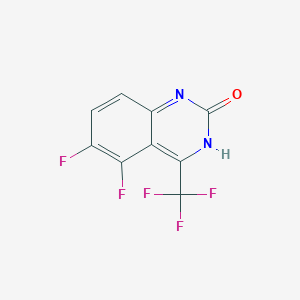
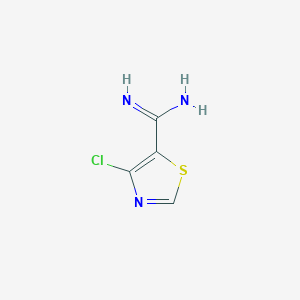
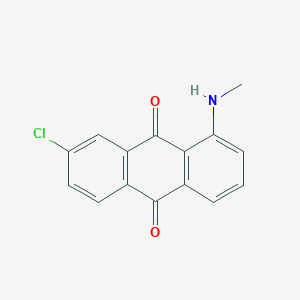
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
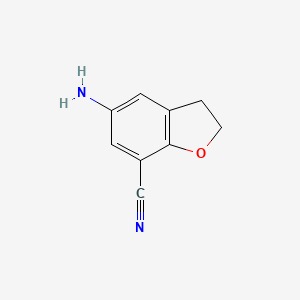
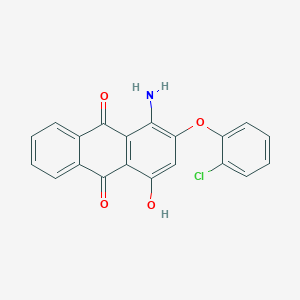
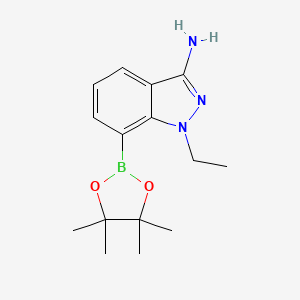
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
